molecular formula C6H3Br2F2NO B8507268 3,5-Dibromo-1-difluoromethyl-1h-pyridin-2-one

3,5-Dibromo-1-difluoromethyl-1h-pyridin-2-one

Cat. No. B8507268
M. Wt: 302.90 g/mol
InChI Key: QYKJBVNDBGNFBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dibromo-1-difluoromethyl-1h-pyridin-2-one is a useful research compound. Its molecular formula is C6H3Br2F2NO and its molecular weight is 302.90 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Dibromo-1-difluoromethyl-1h-pyridin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dibromo-1-difluoromethyl-1h-pyridin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3,5-Dibromo-1-difluoromethyl-1h-pyridin-2-one

Molecular Formula

C6H3Br2F2NO

Molecular Weight

302.90 g/mol

IUPAC Name

3,5-dibromo-1-(difluoromethyl)pyridin-2-one

InChI

InChI=1S/C6H3Br2F2NO/c7-3-1-4(8)5(12)11(2-3)6(9)10/h1-2,6H

InChI Key

QYKJBVNDBGNFBG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)N(C=C1Br)C(F)F)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 5-Bromo-1-difluoromethyl-1H-pyridin-2-one (1 g, 4.46 mmol) in 7 ml acetic acid was added bromine (0.24 ml, 4.46 mmol) drop wise at 0° C. and then the reaction mixture was stirred at rt for 12 hrs. Acetic acid was removed under reduced pressure. To this was added ethylacetate and washed with aq NaHCO3 solution. Organic layer was dried over anhy sodium sulphate and concentrated under reduced pressure. It was purified by column chromatography using 5% ethyl acetate in hexane to afford 3,5-Dibromo-1-difluoromethyl-1H-pyridin-2-one (900 mg, 66.5%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.24 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

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